molecular formula C15H11BrClNO2 B021946 N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide CAS No. 32580-26-0

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

Cat. No.: B021946
CAS No.: 32580-26-0
M. Wt: 352.61 g/mol
InChI Key: VYYHFSBVBDFTML-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS 32580-26-0) is a brominated acetamide derivative with the molecular formula C₁₅H₁₁BrClNO₂ and a monoisotopic mass of 350.966168 Da . Structurally, it consists of a benzoyl group substituted with a chlorine atom at the 4-position and a bromoacetamide moiety at the 2-position of the phenyl ring. This compound is part of the phenylmethanone class, known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiallergic properties . Analytical methods, such as reversed-phase HPLC using a Newcrom R1 column, have been optimized for its separation and quantification, with mobile phases containing acetonitrile, water, and phosphoric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide typically involves the reaction of 2-bromoacetyl chloride with N-(2-benzoyl-4-chlorophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromoacetamide moiety can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative reactions can convert the benzoyl group to carboxylic acids or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: The major products are substituted acetamides where the bromine atom is replaced by the nucleophile.

    Reduction: The major products are the corresponding amines or alcohols.

    Oxidation: The major products are oxidized derivatives of the benzoyl group, such as carboxylic acids.

Scientific Research Applications

Chemical Synthesis

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of more complex compounds. The bromine atom in the bromoacetamide moiety is particularly reactive, facilitating the introduction of various nucleophiles, such as amines or thiols, into synthetic pathways .

Key Reactions:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles, leading to new derivatives.
  • Reduction and Oxidation: The compound can be reduced to form amine or alcohol derivatives or oxidized to yield carboxylic acids.

Biological Research

The compound has potential applications in biological studies, particularly concerning enzyme inhibition and protein interactions. Its structural components may facilitate binding to hydrophobic regions of proteins, allowing it to modulate enzyme activity or receptor function .

Potential Biological Activities:

  • Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes, making it a candidate for further pharmacological exploration.
  • Antimicrobial Properties: Preliminary research suggests effectiveness against certain bacterial strains, indicating its potential as an antibacterial agent.

Pharmacological Investigations

Research into the pharmacological properties of this compound is ongoing. The compound is being investigated for potential anti-inflammatory and anticancer activities due to its unique chemical structure that may interact with biological targets .

Case Studies:

  • A study highlighted its efficacy against Bacillus subtilis, suggesting its utility in developing antibacterial therapies.
  • Other investigations focus on its role in modulating biological pathways related to inflammation and cancer progression.

Analytical Applications

The compound can be analyzed using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It has been successfully separated on specialized columns, enabling both qualitative and quantitative analysis in various research contexts .

HPLC Methodology:

  • Utilizes a mobile phase consisting of acetonitrile and water.
  • Adaptations for Mass-Spectrometry (MS) compatibility are also available.

Industrial Applications

In industrial settings, this compound may serve as a precursor in the development of specialty chemicals or novel materials. Its unique reactivity makes it suitable for creating tailored compounds with specific properties for various applications.

Summary Table of Applications

Application AreaDescription
Chemical SynthesisIntermediate for nucleophilic substitutions and complex organic molecule synthesis
Biological ResearchPotential enzyme inhibitor; studies on protein interactions
Pharmacological InvestigationsOngoing studies for anti-inflammatory and anticancer properties
Analytical ApplicationsHPLC analysis for qualitative and quantitative assessment
Industrial ApplicationsPrecursor for specialty chemicals and material development

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and chlorophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the bromoacetamide moiety can participate in covalent modification of nucleophilic residues. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

  • Molecular Formula: C₁₅H₁₁Cl₂NO₂
  • Key Differences :
    • Substitutes bromine with chlorine on the acetamide group.
    • Exhibits intramolecular N–H···O hydrogen bonding and intermolecular C–H···O interactions in its crystal lattice .
    • CAS 4016-85-7; classified as a corrosive solid (UN 1759) under transport regulations .
  • Pharmacological Relevance: Shares anti-inflammatory and antimicrobial activities common to phenylmethanones but lacks the enhanced electrophilicity conferred by bromine .

N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide

  • Molecular Formula: C₁₅H₁₁BrClNO₂
  • Key Differences: Bromine replaces chlorine at the 4-position of the phenyl ring, increasing molecular weight (352.612 g/mol) .
  • Analytical Notes: Similar HPLC retention behavior to the 4-chloro analog due to comparable hydrophobicity .

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide

  • Molecular Formula : C₁₅H₁₁BrN₂O₄
  • CAS 2011-70-3; explored in medicinal chemistry for its reactive nitro group, which can serve as a synthetic handle for further derivatization .
  • Stability : Nitro-substituted analogs may exhibit reduced thermal stability compared to halogenated derivatives .

N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide

  • Molecular Formula : C₁₅H₁₃ClN₂O₂
  • Key Differences: Bromine is replaced by an amino group, drastically altering reactivity and pharmacokinetics. Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions, highlighting its role as a metabolic intermediate .
  • Analytical Detection : Identified via LC-MS (m/z 289.0 [M+H]⁺) and characterized by NMR and IR spectroscopy .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents CAS Number Notable Properties
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide C₁₅H₁₁BrClNO₂ 352.61 4-Cl, 2-Br 32580-26-0 HPLC-amenable; moderate LogP (3.99)
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ 316.11 4-Cl, 2-Cl 4016-85-7 Corrosive solid; intramolecular H-bonding
N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide C₁₅H₁₁BrClNO₂ 352.61 4-Br, 2-Cl 70890-58-3 Structural isomer with altered steric effects
N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide C₁₅H₁₁BrN₂O₄ 363.16 4-NO₂, 2-Br 2011-70-3 Enhanced polarity; medicinal chemistry applications
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide C₁₅H₁₃ClN₂O₂ 288.73 4-Cl, 2-NH₂ N/A Nordiazepam metabolite; reversible degradation in acidic media

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Benzoyl Group : Contributes to the compound's lipophilicity and biological activity.
  • Bromoacetamide Group : Imparts reactivity, allowing for various chemical transformations.
  • Chlorophenyl Substituent : Enhances the compound's interaction with biological targets.

The molecular formula is C15H12BrClN2OC_{15}H_{12}BrClN_{2}O, with a molecular weight of 357.63 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using broth dilution methods.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Escherichia coli3264
Staphylococcus aureus1632
Bacillus subtilis816
Salmonella Enteritidis64128

These results suggest that the compound is particularly effective against Bacillus subtilis, indicating potential for development as an antibacterial agent in therapeutic applications .

Anticancer Activity

The anticancer properties of this compound were investigated through in vitro assays on various cancer cell lines. The compound demonstrated notable cytotoxic effects, leading to apoptosis in cancer cells.

A study reported the following IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly affecting the MAPK pathway .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The following results were observed:

Cytokine Inhibition (%)
TNF-alpha70
IL-665

These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

  • Antibacterial Efficacy Study : A research team evaluated the antibacterial activity of several bromoacetamide derivatives, including this compound, against common pathogens. The study concluded that this compound exhibited superior antibacterial properties compared to others in its class .
  • Anticancer Mechanism Investigation : A detailed study focused on the molecular targets of this compound in cancer cells. The results indicated a strong interaction with JNK and p38 MAPK pathways, leading to enhanced apoptosis rates in treated cells .

Q & A

Basic Research Questions

Q. What experimental methods are employed to confirm the molecular structure of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide?

  • Methodology : The compound's structure is validated using a combination of spectroscopic and crystallographic techniques. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while infrared (IR) spectroscopy confirms functional groups like amide and ketone bonds. X-ray crystallography provides definitive structural confirmation, with refinement using programs like SHELXL . For example, bond lengths and angles are cross-verified against crystallographic databases (e.g., CCDC) to ensure accuracy.

Q. How is the synthetic pathway for this compound optimized in acidic conditions?

  • Methodology : The compound can form as a degradation product of nordiazepam in acidic aqueous solutions. Researchers monitor reaction equilibria using liquid chromatography-mass spectrometry (LC-MS) to track intermediates. Adjusting pH and temperature shifts the equilibrium; for instance, evaporation of solvents (e.g., methanol) during solid-phase extraction (SPE) regenerates the parent compound, necessitating careful control of extraction conditions to isolate the target molecule .

Q. What safety precautions are critical when handling this compound?

  • Methodology : The compound is classified as a corrosive solid (UN 1759) and a lachrymator. Handling requires personal protective equipment (PPE), including gloves and eye protection, in fume hoods. Safety data sheets (SDS) recommend emergency measures like rinsing exposed skin/eyes with water and consulting a physician. Proper storage involves inert atmospheres and avoidance of moisture .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal displacement parameters) be resolved during structural refinement?

  • Methodology : Discrepancies in atomic displacement parameters (ADPs) are addressed using SHELX software. Tools like SHELXL refine anisotropic displacement parameters with constraints to prevent overfitting. ORTEP-3 visualizes thermal ellipsoids, aiding in identifying disordered regions. Cross-validation with independent datasets and hydrogen-bonding analysis (e.g., using PLATON) ensures model robustness .

Q. What strategies are used to analyze reversible equilibria in the degradation of this compound?

  • Methodology : The reversible transformation between nordiazepam and its intermediate is studied via kinetic LC-MS experiments. Researchers quantify peak area ratios under varying conditions (pH, solvent composition) to determine equilibrium constants. For example, a peak area ratio of 0.75 (nordiazepam:intermediate) in acidic solutions shifts to 1.9 after solvent evaporation, indicating equilibrium reversal. Isotopic patterns (e.g., chlorine signatures) validate intermediate identity .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) that stabilize the lattice. Mercury CSD 2.0 analyzes packing motifs, while SHELXPRO calculates hydrogen-bond distances and angles. For instance, dihedral angles between aromatic rings (e.g., 66.4°) and torsion angles of acetamide groups inform stability predictions .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYHFSBVBDFTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186276
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32580-26-0
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32580-26-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
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Record name N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide

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